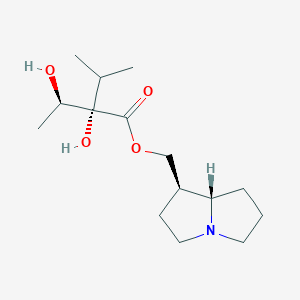

Trachelanthamine

描述

Trachelanthamine is a pyrrolizidine alkaloid isolated from plants, specifically from the Boraginaceae family, such as Cynoglossum creticum . Pyrrolizidine alkaloids are known for their complex structures and biological activities. This compound has a molecular formula of C15H27NO4 and a molecular weight of 285.38 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Trachelanthamine can be synthesized through classical tracer studies using radioactively labeled precursor amines like putrescine, spermidine, and homospermidine . The synthesis involves various necine bases such as trachelanthamidine, supinidine, retronecine, and heliotridine .

Industrial Production Methods: Industrial production of this compound is typically achieved through extraction from natural sources, such as Eupatorium fortunei . The extraction process involves using solvents like methanol and solid-phase extraction techniques to isolate the compound .

化学反应分析

Types of Reactions: Trachelanthamine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

科学研究应用

Chemistry

Trachelanthamine serves as a model compound for studying the behavior of pyrrolizidine alkaloids in various chemical reactions. Its structural characteristics allow researchers to understand the reactivity and interactions of similar compounds, which is crucial for developing new synthetic methodologies.

Biology

Research into the biological effects of this compound has revealed its genotoxic properties. Studies indicate that it may influence cellular processes, particularly in liver cells, where it has been linked to hepatotoxicity. The compound's interaction with cellular mechanisms is a significant area of investigation, particularly concerning its potential to induce DNA damage and affect cell viability.

Medicine

This compound's potential therapeutic applications are being explored, particularly regarding its effects on liver health. Its hepatotoxic properties necessitate careful study to understand the mechanisms behind its toxicity and potential therapeutic benefits.

- Case Study : A study investigating the cytotoxic effects of various pyrrolizidine alkaloids, including this compound, utilized HepaRG cells to assess cell viability and apoptosis. Results indicated that certain concentrations led to significant cellular damage, highlighting the need for further research into safe therapeutic applications .

Industry

In industrial applications, this compound is utilized in the development of natural product-based pharmaceuticals. It serves as a reference compound in analytical chemistry, aiding in the identification and quantification of other pyrrolizidine alkaloids in plant extracts.

Biochemical Pathways

- Genotoxicity : Pyrrolizidine alkaloids are known to cause DNA damage through metabolic activation, leading to potential carcinogenic effects .

- Metabolic Activation : Understanding how this compound is metabolized within the body can provide insights into its safety profile and therapeutic potential.

Table 1: Summary of Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for studying pyrrolizidine alkaloids | Useful for developing synthetic methodologies |

| Biology | Investigated for genotoxic properties | Linked to DNA damage in liver cells |

| Medicine | Potential therapeutic applications | Requires further research due to hepatotoxicity |

| Industry | Reference compound in analytical chemistry | Aids in quantifying other alkaloids |

Table 2: Toxicological Assessment of this compound

作用机制

The mechanism of action of Trachelanthamine involves its interaction with cellular DNA, leading to genotoxic effects . It forms adducts with DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets include DNA bases, and the pathways involved are related to DNA repair mechanisms and cell cycle regulation .

相似化合物的比较

- Trachelanthamidine

- Supinidine

- Retronecine

- Heliotridine

Comparison: Trachelanthamine is unique among pyrrolizidine alkaloids due to its specific structure and biological activity. While similar compounds like trachelanthamidine and supinidine share structural motifs, this compound’s distinct arrangement of functional groups contributes to its unique genotoxic properties .

生物活性

Trachelanthamine is a pyrrolizidine alkaloid (PA) primarily derived from plants in the Boraginaceae family. This compound has garnered attention due to its diverse biological activities, including potential toxicity and therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Chemical Structure and Biosynthesis

This compound is characterized by its unique pyrrolizidine structure, which plays a crucial role in its biological activity. The compound is biosynthesized through a series of enzymatic reactions involving precursors such as putrescine and spermidine, leading to the formation of necine bases like trachelanthamidine. This process has been extensively studied to understand the metabolic pathways involved in PA biosynthesis.

Table 1: Biosynthetic Pathway of this compound

| Precursor | Enzyme Involved | Product |

|---|---|---|

| Putrescine | Homospermidine synthase | Homospermidine |

| Homospermidine | Diamine oxidase | Trachelanthamidine |

| Trachelanthamidine | Hydroxylation | This compound |

2.1 Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that extracts containing this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Case Study : A study reported that this compound isolated from Heliotropium species demonstrated inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these organisms .

2.2 Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cell lines, revealing its potential as an anticancer agent. Research indicates that this compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

- Research Findings : In vitro studies showed that treatment with this compound led to significant cell death in HepG2 liver cancer cells, with increased levels of reactive oxygen species (ROS) observed post-treatment .

2.3 Hepatotoxicity

Despite its potential therapeutic benefits, this compound is also associated with hepatotoxicity. Pyrrolizidine alkaloids are known to cause liver damage, and this compound is no exception.

- Toxicological Assessment : A review highlighted cases where chronic exposure to PAs, including this compound, resulted in liver fibrosis and other hepatic disorders in both animal models and humans .

3. Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME).

- Absorption : Studies suggest that this compound has good intestinal absorption characteristics.

- Metabolism : The compound undergoes extensive hepatic metabolism, which is crucial for its bioactivation into more toxic forms .

- Excretion : Metabolites are primarily excreted via urine, necessitating further investigation into their long-term effects on human health.

4. Conclusion

This compound represents a complex interplay between beneficial pharmacological effects and potential toxicity. While it shows promise as an antimicrobial and anticancer agent, its hepatotoxic properties cannot be overlooked. Future research should focus on elucidating the mechanisms underlying its biological activities and exploring ways to mitigate its toxic effects while harnessing its therapeutic potential.

属性

IUPAC Name |

[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQSLRZZOVFVHJ-OSFYFWSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14140-18-2 | |

| Record name | Trachelanthamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14140-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。